molecular formula C6H8FN3O2 B11739000 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11739000
M. Wt: 173.15 g/mol
InChI Key: OEFKIEKOPJASFH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Amination: The amino group can be introduced through the reaction of the pyrazole derivative with ammonia or an amine under suitable conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological receptors, leading to various biological effects. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H8FN3O2/c7-1-2-10-3-4(6(11)12)5(8)9-10/h3H,1-2H2,(H2,8,9)(H,11,12)

InChI Key

OEFKIEKOPJASFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)N)C(=O)O

Origin of Product

United States

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